VAP-1 Species Selectivity Profile
This compound demonstrates a marked, quantifiable difference in potency for inhibiting rat versus human Vascular Adhesion Protein-1 (VAP-1). Specifically, it exhibits an IC50 of 23 nM for rat VAP-1, which is 7.8-fold more potent than its activity against the human VAP-1 isoform (IC50 = 180 nM) [1]. This contrasts with the VAP-1 inhibitor semicarbazide, which shows the opposite trend, being more sensitive to human VAP-1 than rat VAP-1 [2]. This species-specific selectivity profile is a critical differentiator for researchers using rodent models of inflammation or metabolic disease.
| Evidence Dimension | Inhibitory potency against VAP-1 (IC50) |
|---|---|
| Target Compound Data | Rat VAP-1 IC50 = 23 nM; Human VAP-1 IC50 = 180 nM |
| Comparator Or Baseline | Semicarbazide: Rat VAP-1 IC50 = 4.2 µM; Human VAP-1 IC50 = 0.9 µM (Reported as more sensitive to human VAP-1) |
| Quantified Difference | Target compound is 7.8-fold more potent against rat vs. human VAP-1. Semicarbazide is 4.7-fold more potent against human vs. rat VAP-1. |
| Conditions | Inhibition of VAP-1 expressed in CHO cells using 14C-benzylamine as a substrate [1][2]. |
Why This Matters
This specific potency profile is crucial for selecting the appropriate compound for in vivo studies in rodent models, as it ensures target engagement at relevant doses, a feature not guaranteed by other VAP-1 inhibitors.
- [1] BindingDB. (2018). BDBM50205269 (CHEMBL3919913) Affinity Data: IC50 23nM for rat VAP-1 and 180nM for human VAP-1. Retrieved from http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50205269 View Source
- [2] Comparison of Inhibitor and Substrate Selectivity between Rodent and Human Vascular Adhesion Protein-1. (2020). core.ac.uk. Retrieved from https://core.ac.uk View Source
